ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate
Overview
Description
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a biochemical compound with the molecular formula C8H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to a propanoate group . The InChI code for this compound is1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.2 . The compound’s InChI code is1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
.
Scientific Research Applications
Ionic Liquid Monomers and Polymer Synthesis
Research on imidazolium-based ionic liquid (IL) monomers, such as 3-(1-ethyl imidazolium-3-yl)propylmethacrylamido bromide, has shown significant promise in the synthesis of hydrophilic polymers through the reversible addition-fragmentation chain transfer (RAFT) process. These polymers exhibit predetermined molar masses and have been used to afford IL-based double hydrophilic block copolymers, indicating potential applications in drug delivery systems, advanced materials, and biocompatible polymers (Vijayakrishna et al., 2008).
Organic Synthesis and Reactivity
A study on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes highlighted the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This indicates the compound's role in facilitating complex organic reactions, potentially useful in synthesizing heterocyclic compounds for pharmaceuticals (Asadi et al., 2021).
Thermodynamic Studies
The investigation of mixtures containing ionic liquids, including 1-ethyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide, for liquid-liquid equilibria demonstrates the significance of such compounds in understanding the thermodynamic properties of mixtures. This research can be applied in chemical engineering processes and the development of separation technologies (Heintz et al., 2005).
Catalysis and Synthesis
Another study utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting the role of imidazole derivatives in catalyzing significant organic reactions. This research points towards applications in catalysis and the synthesis of valuable organic compounds (Khaligh, 2014).
Safety and Hazards
The safety information for ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may interact with multiple pathways
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Properties
IUPAC Name |
ethyl 3-(1-propylimidazol-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-8-13-9-7-12-10(13)5-6-11(14)15-4-2/h7,9H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVKVMSZBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.